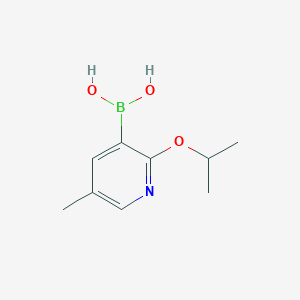
(2-Chloro-4-fluorophenyl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chloro-4-fluorophenyl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C15H13ClFNOS and its molecular weight is 309.78. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization Techniques
Synthesis, Crystal Structure, and DFT Study : A study detailed the synthesis and crystal structure analysis of related compounds through a three-step substitution reaction. These compounds were characterized using FTIR, NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction. Density Functional Theory (DFT) was employed for further molecular structure calculations, revealing insights into the molecular electrostatic potential and physicochemical properties (Huang et al., 2021).
Biological Screening and Drug Development
Development of Precipitation-Resistant Solution Formulations : This research focused on developing a suitable formulation for a poorly water-soluble compound intended for arrhythmia treatment. The study highlights the process of evaluating various nonaqueous solution formulations to prevent or delay precipitation, crucial for enhancing in vivo exposure (Burton et al., 2012).
Spectroscopic Properties and Application Potential
Effects of Structure and Environment on Spectroscopic Properties : An investigation into the electronic absorption, excitation, and fluorescence properties of 3-amino-substituted-thieno[2,3-b]pyridine/quinolin-2-yl)(phenyl)methanones showcased how these compounds’ excited states are affected by solvent polarity. The study, supported by quantum chemistry calculations, provides a foundation for understanding the optical properties relevant to material science applications (Al-Ansari, 2016).
Anticonvulsant Agents Development
Design and Synthesis of Derivatives as Sodium Channel Blocker : A study on the synthesis of novel derivatives related to pyrrolidin-1-yl)methanone and their evaluation as anticonvulsant agents by the maximal electroshock (MES) test highlights the therapeutic potential of such compounds. The research indicates significant efficacy in seizure prevention, pointing to the importance of these compounds in developing new medications (Malik & Khan, 2014).
Mechanism of Action
Target of action
Compounds containing pyrrolidine and thiophene rings have been found to bind with high affinity to multiple receptors .
Mode of action
Without specific information on “(2-Chloro-4-fluorophenyl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone”, it’s difficult to detail its mode of action. Generally, such compounds interact with their targets causing conformational changes that can activate or inhibit the target’s function .
Biochemical pathways
The affected pathways would depend on the specific targets of “this compound”. Compounds with similar structures have been found to impact a variety of biochemical pathways .
Pharmacokinetics
These properties can be influenced by factors such as the compound’s size, polarity, and solubility .
Properties
IUPAC Name |
(2-chloro-4-fluorophenyl)-(3-thiophen-3-ylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFNOS/c16-14-7-12(17)1-2-13(14)15(19)18-5-3-10(8-18)11-4-6-20-9-11/h1-2,4,6-7,9-10H,3,5,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFAXUEDLSCMAJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CSC=C2)C(=O)C3=C(C=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,5-dichloro-N-(6-methylbenzo[d]thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2601388.png)
![N-cyclohexyl-2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2601391.png)
![N-[2-(2,3-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,2-diphenylacetamide](/img/structure/B2601392.png)
![N-(6-acetamidobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2601393.png)
![2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide](/img/structure/B2601394.png)

![N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2601398.png)
![2-methoxy-5-methyl-N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2601400.png)

![N-(2,4-difluorophenyl)-2-[3,3-dimethyl-5-(pyrrolidin-1-ylsulfonyl)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B2601404.png)
![5-{[(3,4-Dimethylphenyl)sulfonyl]methyl}furan-2-carboxylic acid](/img/structure/B2601405.png)
![2-[6-[(4-chlorobenzyl)thio]-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetamide](/img/structure/B2601407.png)


